molecular formula C12H10O4 B12921404 3-(4-Methoxybenzylidene)furan-2,4(3h,5h)-dione

3-(4-Methoxybenzylidene)furan-2,4(3h,5h)-dione

Cat. No.: B12921404
M. Wt: 218.20 g/mol
InChI Key: IJNACORLSWPDBH-POHAHGRESA-N
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Description

3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione is an organic compound with a furanone core structure It is characterized by the presence of a methoxybenzylidene group attached to the furanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione typically involves the condensation of 4-methoxybenzaldehyde with furan-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Furan-2,4-dione: The core structure of 3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione.

    4-Methoxybenzaldehyde: A precursor used in the synthesis of the compound.

    γ-Crotonolactone: Another furanone derivative with similar chemical properties.

Uniqueness

This compound is unique due to the presence of the methoxybenzylidene group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

(3Z)-3-[(4-methoxyphenyl)methylidene]oxolane-2,4-dione

InChI

InChI=1S/C12H10O4/c1-15-9-4-2-8(3-5-9)6-10-11(13)7-16-12(10)14/h2-6H,7H2,1H3/b10-6-

InChI Key

IJNACORLSWPDBH-POHAHGRESA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)COC2=O

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)COC2=O

Origin of Product

United States

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